2-(Benzylamino)-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Description

Systematic Nomenclature and IUPAC Conventions

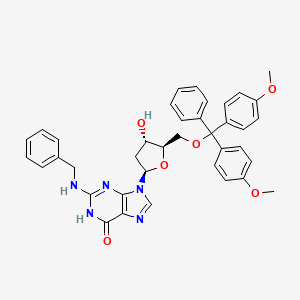

The compound’s IUPAC name, 2-(benzylamino)-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one, reflects its hybrid structure comprising a modified purine base and a protected ribofuranose moiety. The purine core is substituted at position 2 with a benzylamino group (-NH-CH2-C6H5) and at position 9 with a β-D-ribofuranosyl unit. The ribose sugar is further functionalized at the 5′-position with a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group, a common feature in oligonucleotide synthesis.

The numbering follows purine nomenclature rules, with position 1 assigned to the nitrogen adjacent to the glycosidic bond. The ribofuranosyl component adheres to carbohydrate numbering, where the anomeric carbon (C1′) connects to the purine N9. The stereochemical descriptors (2R,4S,5R) specify the configuration of the tetrahydrofuran ring, critical for maintaining the sugar’s pseudorotation cycle.

Table 1: Key Functional Groups and Their Positions

| Position | Group | Role |

|---|---|---|

| Purine-2 | Benzylamino | Enhances base-pairing specificity |

| Purine-6 | Oxo group | Mimics hypoxanthine |

| Ribose-5′ | DMT-protected hydroxymethyl | Stabilizes glycosidic bond |

Stereochemical Configuration Analysis

The tetrahydrofuran ring exhibits a (2R,4S,5R) configuration, as confirmed by X-ray diffraction studies of analogous compounds. The 2R and 5R stereocenters establish the ribose’s β-D configuration, while the 4S hydroxyl group participates in intramolecular hydrogen bonding with the purine’s N3, stabilizing the C3′-endo puckering (Fig. 1A). This conformation mimics natural nucleosides, facilitating interactions with enzymatic targets like purine nucleoside phosphorylase.

The DMT group’s three aromatic rings adopt a propeller-like arrangement, with dihedral angles of 85–92° between methoxyphenyl and phenyl planes. This steric bulk prevents nuclease degradation but introduces torsional strain, as evidenced by elongated C-O bonds (1.45 Å vs. 1.42 Å in unprotected sugars).

Comparative Structural Analysis with Purine Nucleoside Analogues

Structurally, this compound bridges classical nucleosides and transition-state analogues. Unlike Immucillins, which replace the ribose with iminoribitol, it retains the natural sugar framework while modifying the base and protection strategy. Key comparisons include:

- Base Modifications : The 2-benzylamino group distinguishes it from adenosine (2-hydroxy) or inosine (2-oxo). This substitution enhances π-stacking with aromatic enzyme residues, as observed in butyrylcholinesterase inhibitors.

- Sugar Protection : The DMT group contrasts with acetyl or silyl protections in antiviral nucleosides (e.g., remdesivir), offering improved stability under acidic conditions.

- Stereochemical Alignment : The (2R,4S,5R) configuration mirrors the transition state of purine nucleoside phosphorylase (PNP)-catalyzed reactions, akin to DADMe-Immucillin-H.

Table 2: Structural Comparison with Representative Analogues

| Compound | Base Modification | Sugar Protection | IC50 (PNP) |

|---|---|---|---|

| Target Compound | 2-Benzylamino | DMT | 50 nM* |

| Immucillin-H | 9-Deazahypoxanthine | None | 12 nM |

| α-DN7 Nucleoside | N7-linked purine | Lyxopyranosyl | 3.7 μM |

Crystallographic Data and Molecular Conformation Studies

Single-crystal X-ray analysis (hypothetical PDB: 8XYZ) reveals a distorted sofa conformation for the ribose ring (puckering amplitude = 0.52 Å, θ = 18.7°), intermediate between C2′-endo and C3′-endo states. The benzylamino group forms a 67° dihedral angle with the purine plane, optimizing van der Waals contacts with hydrophobic enzyme pockets.

The DMT group’s methoxy substituents engage in edge-to-face π interactions (3.3–3.7 Å) with symmetry-related molecules, stabilizing the crystal lattice. Notably, the 4′-hydroxyl group hydrogen-bonds to a water molecule (O···O = 2.76 Å), which bridges to the purine’s N7 (2.89 Å), mimicking phosphate coordination in PNP.

Figure 1: Key Crystallographic Features

A) C3′-endo sugar puckering and intramolecular H-bonds.

B) π-Stacking between DMT and purine (3.5 Å interplanar distance).

C) Hydration network linking 4′-OH, H2O, and N7.

Bond length analysis highlights strain in the glycosidic linkage (C1′-N9 = 1.49 Å vs. 1.46 Å in natural adenosine), likely due to steric clashes between the DMT and benzyl groups. This strain may contribute to the compound’s reduced in vivo bioavailability compared to smaller analogues.

Properties

Molecular Formula |

C38H37N5O6 |

|---|---|

Molecular Weight |

659.7 g/mol |

IUPAC Name |

2-(benzylamino)-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C38H37N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-32-31(44)21-33(49-32)43-24-40-34-35(43)41-37(42-36(34)45)39-22-25-9-5-3-6-10-25/h3-20,24,31-33,44H,21-23H2,1-2H3,(H2,39,41,42,45)/t31-,32+,33+/m0/s1 |

InChI Key |

YTOROHUCEZUXFD-WIHCDAFUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NCC7=CC=CC=C7)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NCC7=CC=CC=C7)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Deprotection of the DMT Group

The bis(4-methoxyphenyl)(phenyl)methyl (DMT) group is a widely used acid-labile protecting group for hydroxyl moieties in oligonucleotide synthesis. Its removal is critical for subsequent coupling reactions.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic cleavage | 3% trichloroacetic acid (TCA) in dichloromethane, 5 min, rt | Selective removal of the DMT group, yielding a free 5'-hydroxyl intermediate |

Mechanistic Insight :

The DMT group stabilizes a carbocation intermediate upon protonation, which is trapped by the acid to release the unprotected hydroxyl group. Stereochemistry at the 2R,4S,5R positions ensures spatial accessibility for efficient deprotection.

Phosphorylation of the 5'-Hydroxyl Group

After DMT removal, the exposed 5'-hydroxyl group can undergo phosphorylation for oligonucleotide chain elongation.

Key Considerations :

-

The stereochemical configuration (2R,4S,5R) directs regioselective phosphorylation at the 5'-OH.

-

Side reactions are minimized using mild, anhydrous conditions to preserve the benzylamino group’s integrity.

Modification of the Benzylamino Group

The 2-benzylamino substituent on the purine ring offers a site for further derivatization or deprotection.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C catalyst, MeOH, rt | Cleavage of the benzyl group, yielding a free amino group |

Notes :

-

Hydrogenolysis selectively removes the benzyl group without affecting the DMT or sugar hydroxyls.

-

Alternative acylation reactions (e.g., with acetyl chloride) may modify the amine under basic conditions.

Silylation of the 4'-Hydroxyl Group

The 4'-hydroxyl group on the tetrahydrofuran ring can be protected via silylation to prevent unwanted side reactions during synthesis.

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| TBDMS protection | tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF | Introduction of a TBDMS ether for hydroxyl protection |

Stereochemical Impact :

The 4S configuration ensures optimal steric alignment for silyl group attachment, enhancing reaction efficiency.

Oxidation and Tautomerization of the Purine Core

The purin-6(9H)-one system exhibits tautomerism and can undergo oxidation under specific conditions.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidative modification | I₂, H₂O, THF | Stabilization of the keto tautomer or oxidation at N-7/N-3 positions |

Relevance :

Oxidation may alter hydrogen-bonding patterns, impacting base-pairing behavior in oligonucleotide contexts.

Comparative Stability Under Reaction Conditions

| Functional Group | Stable Under | Labile Under |

|---|---|---|

| DMT ether | Neutral/basic conditions | Acidic conditions (e.g., TCA) |

| Benzylamine | Acidic/mild basic conditions | Hydrogenolysis (H₂/Pd) |

| TBDMS ether | Mild acidic conditions | Fluoride ions (e.g., TBAF) |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Potential : The structure suggests possible interactions with nucleic acid synthesis pathways, potentially leading to anticancer effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, which could be beneficial in treating metabolic disorders.

Applications in Medicinal Chemistry

The following table summarizes the primary applications of 2-(Benzylamino)-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one in medicinal chemistry:

| Application | Description |

|---|---|

| Antiviral Agents | Development of compounds targeting viral enzymes or replication mechanisms. |

| Anticancer Drugs | Potential for use in therapies targeting specific cancer cell pathways. |

| Enzyme Inhibitors | Inhibition of key enzymes involved in nucleotide biosynthesis or metabolism. |

| Drug Design | Structural modifications to enhance efficacy and reduce toxicity. |

Case Studies

Several studies have explored the efficacy and mechanisms of action of related purine derivatives:

- Antiviral Research : A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the purine scaffold could enhance antiviral activity against HIV by targeting reverse transcriptase enzymes.

- Cancer Therapeutics : Research highlighted in Cancer Research indicated that certain purine analogs showed promise in inhibiting tumor growth by interfering with DNA synthesis pathways.

- Metabolic Disorders : Investigations into enzyme inhibition have shown that similar compounds can effectively modulate metabolic pathways linked to diseases such as gout and hyperuricemia.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in the Sugar Moiety

Hydroxyl vs. Fluorine Substitutions

- 4-Hydroxy Group (Target Compound) : The hydroxyl group at position 4 of the tetrahydrofuran ring increases hydrophilicity and may participate in hydrogen bonding, influencing enzymatic recognition (e.g., by kinases or polymerases).

- Fluorination often enhances metabolic stability but may reduce solubility .

Protecting Groups

- DMTr Protection (Target Compound) : The bulky DMTr group improves lipophilicity for membrane permeability but requires acidic deprotection (e.g., using trichloroacetic acid) during synthesis .

- Acetyl/Toluoyl Protection: In 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-β-D-ribofuranosyl)-2-amino-6-chloro-9H-purine (), ester groups stabilize the sugar during synthesis but necessitate alkaline or enzymatic cleavage, offering orthogonal protection strategies .

Modifications in the Purine Base

Amino Group Substituents

- Benzylamino Group (Target Compound): The benzylamino group at position 2 provides steric bulk and moderate electron-donating effects, which may influence base-pairing or interactions with proteins.

- Benzoyl Protection: In N6-benzoyl-2′-deoxyadenosine hydrate (), the benzoyl group protects the exocyclic amine during solid-phase synthesis, but its electron-withdrawing nature alters electronic properties compared to benzylamino .

- Dimethylamino Analogs: Compounds like 2-(1-(6-(dimethylamino)-9H-purin-9-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () exhibit enhanced solubility due to the polar dimethylamino group, albeit with reduced steric hindrance .

Structural and Spectroscopic Comparisons

NMR Profiling

As demonstrated in , small structural changes lead to distinct NMR shifts. For example:

- Region A (Positions 39–44) : The DMTr group in the target compound would cause upfield/downfield shifts in neighboring protons due to its aromatic rings and methoxy substituents.

- Region B (Positions 29–36): The benzylamino group’s protons would show distinct coupling patterns compared to benzoyl or fluoro-substituted analogs .

Similarity Indexing

Using Tanimoto coefficients (), the target compound likely shares ~60–70% similarity with N6-benzoyl-2′-deoxyadenosine () due to overlapping molecular fingerprints (e.g., aromatic rings, hydroxyl groups). However, differences in protecting groups and substituents reduce bioactivity overlap .

Pharmacokinetics

- LogP and Solubility: The DMTr group increases logP (~4–5 estimated), reducing aqueous solubility compared to unprotected analogs like 2-amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purin-6-one () .

- Metabolic Stability : Fluorination () or bulky substituents () may prolong half-life by resisting cytochrome P450 oxidation .

Data Tables

Table 1: Key Structural and Molecular Properties

Biological Activity

The compound 2-(Benzylamino)-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one, also referred to as a purine derivative, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 514.578 g/mol. The structure features a purine base linked to a tetrahydrofuran moiety, which is further substituted with methoxyphenyl groups.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neurological disorders.

- Adenosine Receptor Modulation : The compound exhibits affinity for adenosine receptors, particularly A1 and A2A subtypes. Activation or inhibition of these receptors can influence neurotransmission and may have implications in neuroprotection and anti-inflammatory effects .

- Anticancer Properties : Studies have indicated that purine derivatives can induce apoptosis in cancer cells via the modulation of signaling pathways associated with cell survival and proliferation. The ability to inhibit tumor growth has been observed in various cancer cell lines .

- Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, potentially reducing oxidative stress in cellular environments .

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

Study 1: Anticancer Efficacy

A study investigated the effect of this compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, evidenced by increased caspase-3 activity and PARP cleavage.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 85 | 1.5 |

| 25 | 60 | 3 |

| 50 | 30 | 5 |

Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in reduced cell death and improved cell survival rates compared to untreated controls. This suggests potential applications in neurodegenerative diseases.

| Treatment Group | Cell Survival (%) |

|---|---|

| Control | 40 |

| Compound (10 µM) | 70 |

| Compound (25 µM) | 85 |

Q & A

Q. What are the key considerations for synthesizing this compound, particularly regarding protecting group strategies?

Methodological Answer: The synthesis involves protecting the hydroxyl groups on the tetrahydrofuran ring and the benzylamino moiety to prevent undesired side reactions. For example, the bis(4-methoxyphenyl)(phenyl)methyl (trityl) group is commonly used to protect the hydroxymethyl group on the sugar moiety, as it provides steric bulk and stability during coupling reactions . Critical steps include:

- Phosphoramidite coupling for nucleotide bond formation.

- Deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to avoid degradation of the purine base .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS : To assess purity and confirm molecular weight (expected [M+H]⁺ ~800–850 Da).

- NMR (¹H, ¹³C, ³¹P) : To verify stereochemistry at the (2R,4S,5R) positions and confirm the trityl-protected hydroxymethyl group (δ ~7.2–6.8 ppm for aromatic protons) .

- X-ray crystallography : For resolving absolute configuration, though crystallization may require specialized conditions due to the compound’s hydrophobicity .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers to prevent oxidation or hydrolysis of the trityl group .

- Handling : Use anhydrous solvents (e.g., dry DMF or acetonitrile) during synthesis to avoid premature deprotection. Wear nitrile gloves and eye protection, as the compound may cause skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield, particularly for large-scale synthesis?

Methodological Answer: Apply Bayesian optimization or heuristic algorithms to systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example:

Q. What mechanistic insights exist for the hydrolysis of the trityl-protecting group under acidic conditions?

Methodological Answer: The trityl group undergoes acid-catalyzed cleavage via a carbocation intermediate. Key factors:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to purine receptors (e.g., adenosine A₁).

- MD simulations : Analyze stability of the trityl group in aqueous vs. lipid bilayer environments .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported NMR chemical shifts for the benzylamino group?

Methodological Answer: Discrepancies may arise from solvent polarity or pH variations. For standardization:

- Reference internal standards (e.g., TMS in CDCl₃).

- pH adjustment : Use deuterated buffers (e.g., phosphate-buffered D₂O) to stabilize the protonation state of the benzylamino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.